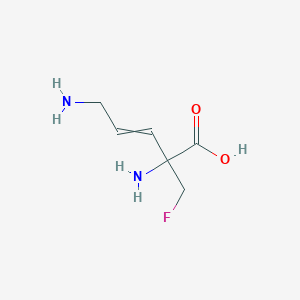
2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid, also known as DFMP, is a synthetic amino acid that has gained significant attention in scientific research due to its unique properties and potential applications. DFMP is a non-proteinogenic amino acid, meaning that it is not naturally occurring in proteins, but can be incorporated into peptides and proteins through chemical synthesis.
Mechanism Of Action
The mechanism of action of 2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid is not fully understood, but it is thought to interact with amino acid residues in the active site of enzymes and proteins. The fluoromethyl group in 2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid can form strong hydrogen bonds with nearby amino acid residues, which can affect the conformation and activity of the protein.
Biochemical And Physiological Effects
2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid can inhibit the activity of several enzymes, including cysteine proteases, serine proteases, and metalloproteases. 2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid can reduce inflammation and oxidative stress in animal models.
Advantages And Limitations For Lab Experiments
2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid has several advantages for lab experiments, including its stability, solubility, and ease of incorporation into peptides and proteins. However, 2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid can be difficult to synthesize in large quantities and can be expensive. Additionally, the fluoromethyl group in 2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid can affect the properties of the peptide or protein, which can make it difficult to predict the behavior of the molecule.
Future Directions
There are several future directions for research on 2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid. One area of interest is the design and synthesis of novel peptides and proteins with improved properties using 2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid. Another area of interest is the development of 2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid-based inhibitors for enzymes and proteins involved in diseases such as cancer and inflammation. Additionally, the use of 2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid in material science applications, such as the synthesis of fluorinated polymers, is an area of potential interest.
Synthesis Methods
2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,5-diaminopentanoic acid with chloroacetaldehyde to form the intermediate compound, 2,5-diamino-2-(chloromethyl)pentanoic acid. This intermediate is then treated with potassium fluoride to replace the chlorine atom with a fluorine atom, resulting in the formation of 2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid.
Scientific Research Applications
2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid has been studied extensively for its potential applications in various fields such as biochemistry, pharmacology, and material science. One of the major applications of 2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid is in the design and synthesis of novel peptides and proteins with unique properties. 2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid can be incorporated into peptides and proteins to introduce a fluoromethyl group, which can alter the structure and function of the molecule. This can lead to improved stability, activity, and selectivity of the peptide or protein.
properties
CAS RN |
112295-66-6 |
|---|---|
Product Name |
2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid |
Molecular Formula |
C6H11FN2O2 |
Molecular Weight |
162.16 g/mol |
IUPAC Name |
2,5-diamino-2-(fluoromethyl)pent-3-enoic acid |
InChI |
InChI=1S/C6H11FN2O2/c7-4-6(9,5(10)11)2-1-3-8/h1-2H,3-4,8-9H2,(H,10,11) |
InChI Key |
VZKIJNFPNWRGLM-UHFFFAOYSA-N |
SMILES |
C(C=CC(CF)(C(=O)O)N)N |
Canonical SMILES |
C(C=CC(CF)(C(=O)O)N)N |
synonyms |
3-Pentenoicacid,2,5-diamino-2-(fluoromethyl)-,(-)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



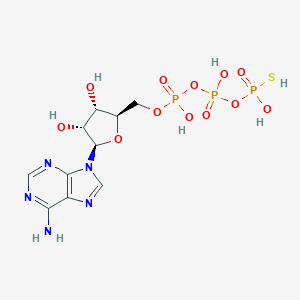
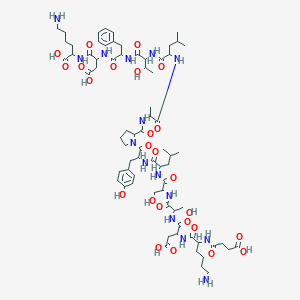
![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)
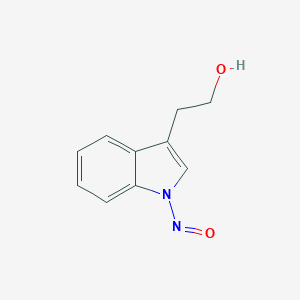
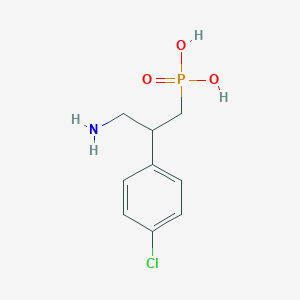
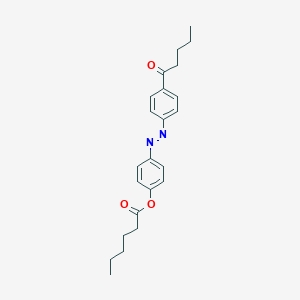
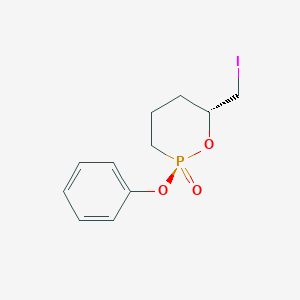
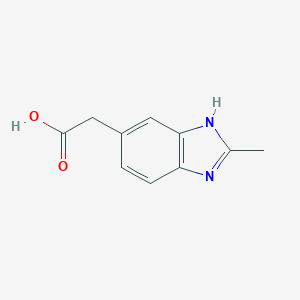
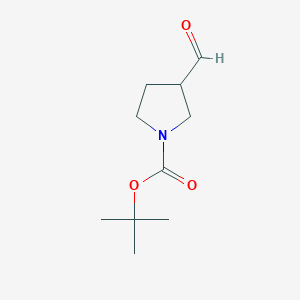
![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol](/img/structure/B54444.png)
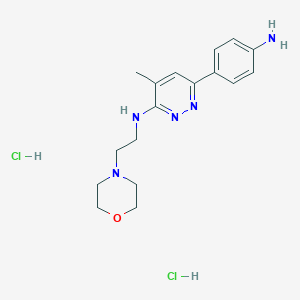
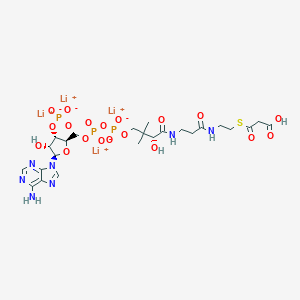
![Furo[3,2-c]pyridine-6-carbaldehyde](/img/structure/B54456.png)
![(3R,7aS)-7a-methyl-3-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B54457.png)